methyl 3-amino-2,2-dimethylpentanoate hydrochloride
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Overview
Description
Methyl 3-amino-2,2-dimethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a hydrochloride salt form of methyl 3-amino-2,2-dimethylpentanoate, which is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,2-dimethylpentanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-dimethylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl 3-amino-2,2-dimethylpentanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,2-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-methylpentanoate hydrochloride
- Methyl 3-amino-2,2-dimethylbutanoate hydrochloride
- Methyl 3-amino-2,2-dimethylhexanoate hydrochloride
Uniqueness
Methyl 3-amino-2,2-dimethylpentanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications where other similar compounds may not be as effective .
Properties
CAS No. |
2408970-69-2 |
---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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